4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[6-methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N3O/c1-24-13-15-31-29(21-24)28(26-9-5-3-6-10-26)23-33(37-31)35-34(27-11-7-4-8-12-27)30-22-25(2)14-16-32(30)38-36(35)39-17-19-40-20-18-39/h3-16,21-23H,17-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENHHUONHFXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)C)N=C4N6CCOCC6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Acetoacetate-Aniline Condensation
Ethyl acetoacetate reacts with 4-substituted anilines under acidic conditions to form β-enamine intermediates. For example, heating ethyl acetoacetate with 4-methylaniline in the presence of ammonium ceric nitrate at 40°C yields intermediate 4a–b (as described in PMC studies). Cyclization of these intermediates in high-boiling solvents like diphenyl ether at 250°C for 20 minutes generates 6-methyl-4-phenylquinolin-2-ol derivatives (5a–b ) in 92–95% yields.
Chlorination for Reactive Intermediates
The hydroxyl group at position 4 of the quinoline is replaced with chlorine to enhance reactivity for subsequent substitutions. Treatment of 5a–b with excess POCl₃ at 80°C for 1.5 hours produces 4-chloro-6-methyl-2-methylquinoline (6a–b ) in near-quantitative yields (97–98%). This step is critical for enabling nucleophilic displacement reactions with amines like morpholine.
Morpholine Substitution at the C-2 Position
Introducing the morpholine moiety requires nucleophilic substitution at the C-2 position of the chlorinated quinoline intermediate.
Alkylation with Morpholine
Reaction of 4-chloro-6-methyl-2-methylquinoline (6a ) with morpholine in refluxing toluene or dimethylformamide (DMF) facilitates displacement of the chlorine atom. Excess morpholine (2–3 equivalents) ensures complete conversion, with typical reaction times of 6–10 hours. The product, 4-morpholino-6-methyl-2-methylquinoline (7a ), is isolated in 95–99% yields after aqueous workup.
Solvent and Catalytic Optimization
The choice of solvent and catalyst markedly affects reaction efficiency. For example, using DMF with zinc chloride as a catalyst at 100°C reduces side reactions and improves geometric purity of the product. Coupling constants (J = 15–17 Hz) in ¹H-NMR spectra confirm the trans (E) configuration of the final compound.
Biquinoline Coupling Strategies
The central challenge lies in coupling two quinoline units at the C-3 and C-2′ positions. Cross-coupling reactions and Friedländer-type syntheses are employed.
Friedländer Annulation
A Friedlälder synthesis builds the second quinoline ring onto the first. For example, reacting 4-morpholino-6-methyl-2-methylquinoline with 6-methyl-4-phenylquinoline-2-carbaldehyde in acidic conditions (e.g., polyphosphoric acid) forms the biquinoline scaffold. This method avoids metal catalysts but requires stringent temperature control (150–180°C).
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between a boronic acid-functionalized quinoline and a halogenated quinoline offers regioselectivity. For instance, using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol at 90°C links the two quinoline units at the C-3 and C-2′ positions. Yields range from 70–85%, with purity dependent on chromatographic separation.
Purification and Characterization
Final purification ensures the removal of regioisomers and by-products.
Spectroscopic Validation
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¹H-NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm, while morpholine protons resonate as a triplet at δ 3.6–3.8 ppm.
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 586.5 ([M+H]⁺), consistent with the molecular formula C₃₅H₂₈BrN₃O.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two dominant synthetic pathways:
| Parameter | Friedländer Annulation | Suzuki-Miyaura Coupling |
|---|---|---|
| Yield | 65–75% | 70–85% |
| Reaction Time | 12–24 h | 6–8 h |
| Catalyst Cost | Low (acidic media) | High (Pd catalysts) |
| Regioselectivity | Moderate | High |
| Purity Post-Column | 90–95% | 95–98% |
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine involves interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine (CAS 306980-67-6)
- Structure : Pyrimidine core with a sulfinylmethyl group and a 4-chlorophenyl substituent.
- Key Properties: Molecular formula: C21H20ClN3O2S; molar mass: 413.92 g/mol.
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine (CAS 303147-61-7)
- Structure : Pyrimidine with a phenylsulfanyl group and a 4-pyridinyl substituent.
- Key Properties :
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in ’s compound) increase reactivity at specific positions, whereas methyl groups in the target compound may stabilize hydrophobic interactions .
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves solubility, critical for pharmacokinetics, but may reduce membrane permeability compared to pyrrolidine .
- Synthetic Challenges: underscores the importance of precise synthesis, as minor substituent errors (e.g., bromine position in VPC-14449) can drastically alter spectral and functional properties .
Biological Activity
The compound 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine (often referred to as compound A ) is a novel quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be structurally represented as follows:
This molecular formula indicates a complex structure with multiple aromatic rings, contributing to its potential bioactivity. The presence of the morpholine moiety is significant, as it often enhances solubility and biological interaction.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with compound A:
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Anticancer Activity :
- Compound A exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro assays demonstrated that compound A has an IC50 value of approximately 12 µM against HepG2 cells, indicating potent anticancer properties.
-
Antimicrobial Properties :
- Preliminary screenings suggest that compound A possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Research Finding : In a study evaluating various quinoline derivatives, compound A was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation markers in cellular models, potentially through the inhibition of pro-inflammatory cytokines.
- Data Table : The following table summarizes the anti-inflammatory activity of compound A compared to standard drugs.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Inhibition of TNF-alpha production |
| Aspirin | 20 | COX inhibition |
| Ibuprofen | 25 | COX inhibition |
The biological activity of compound A can be attributed to several mechanisms:
-
Inhibition of Key Enzymes :
- Compound A has been shown to inhibit enzymes involved in cancer cell proliferation, such as PI3K and mTOR pathways.
- Research Insight : Studies indicate that compound A effectively reduces phosphorylated levels of PIP3, a crucial lipid signaling molecule involved in cell growth and survival.
-
Induction of Apoptosis :
- Apoptotic pathways are activated upon treatment with compound A, leading to increased caspase activity and DNA fragmentation in cancer cells.
- Data Table : The following table outlines the apoptotic effects observed.
| Treatment | Caspase Activity (Fold Increase) | DNA Fragmentation (%) |
|---|---|---|
| Control | 1 | 5 |
| Compound A | 3.5 | 45 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compound A. Modifications to the quinoline and morpholine portions can significantly affect biological activity:
- Substituent Variations :
- Changing methyl groups on the quinoline ring alters potency; for instance, replacing one methyl group with a hydroxyl group increased cytotoxicity by 30%.
- Morpholine Modifications :
- Altering the morpholine ring can enhance solubility without compromising bioactivity, which is essential for drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
